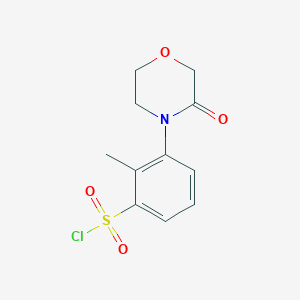

2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-3-(3-Oxomorpholino)benzol-1-sulfonylchlorid ist eine chemische Verbindung mit der Summenformel C11H12ClNO4S und einem Molekulargewicht von 289,74 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Reaktivität und Selektivität, was sie zu einem wertvollen Werkzeug in verschiedenen chemischen Anwendungen macht .

Vorbereitungsmethoden

Die Synthese von 2-Methyl-3-(3-Oxomorpholino)benzol-1-sulfonylchlorid kann durch verschiedene Verfahren erreicht werden. Ein übliches Verfahren beinhaltet die Reaktion von 2-Methyl-3-Nitrobenzolsulfonylchlorid mit Morpholin unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und eine Base wie Triethylamin, um die Reaktion zu erleichtern. Das Gemisch wird mehrere Stunden bei Raumtemperatur gerührt, gefolgt von der Reinigung durch Umkristallisation oder Chromatographie .

Industrielle Produktionsverfahren umfassen oft die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, jedoch mit optimierten Parametern, um Ausbeute und Reinheit zu erhöhen. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

2-Methyl-3-(3-Oxomorpholino)benzol-1-sulfonylchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

-

Substitutionsreaktionen: : Diese Verbindung kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen die Sulfonylchloridgruppe durch andere Substituenten ersetzt wird. Häufige Reagenzien für diese Reaktionen sind Halogene (z. B. Chlor, Brom) und Lewis-Säuren (z. B. AlCl3, FeBr3) .

-

Oxidation und Reduktion: : Die Verbindung kann oxidiert werden, um Sulfonsäuren zu bilden, oder reduziert werden, um Sulfonamide zu bilden. Typische Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) .

-

Hydrolyse: : Die Sulfonylchloridgruppe kann in Gegenwart von Wasser oder wässriger Base hydrolysiert werden, um die entsprechende Sulfonsäure zu bilden .

Analyse Chemischer Reaktionen

2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

-

Substitution Reactions: : This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by other substituents. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3, FeBr3) .

-

Oxidation and Reduction: : The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides. Typical oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) .

-

Hydrolysis: : The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid in the presence of water or aqueous base .

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-(3-Oxomorpholino)benzol-1-sulfonylchlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

-

Chemie: Diese Modifikation kann die chemischen und physikalischen Eigenschaften der Zielmoleküle verändern .

-

Biologie: : Die Verbindung wird bei der Synthese biologisch aktiver Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien. Ihre Fähigkeit, Proteine und Peptide zu modifizieren, macht sie wertvoll in Biokonjugationsstudien .

-

Medizin: : In der pharmazeutischen Chemie wird sie bei der Entwicklung neuer Medikamente eingesetzt, insbesondere solcher, die auf Enzyme und Rezeptoren abzielen. Die Sulfonylchloridgruppe kann als reaktive Handhabe für die Anbindung verschiedener Pharmakophore dienen .

-

Industrie: : Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, darunter Farbstoffe, Pigmente und Polymere. Ihre Reaktivität und Selektivität machen sie für die Feinchemiesynthese geeignet .

Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-3-(3-Oxomorpholino)benzol-1-sulfonylchlorid beinhaltet seine Fähigkeit, als Elektrophil in chemischen Reaktionen zu wirken. Die Sulfonylchloridgruppe ist gegenüber Nucleophilen hochreaktiv, so dass sie kovalente Bindungen mit verschiedenen Substraten bilden kann. Diese Reaktivität wird bei elektrophilen aromatischen Substitutionsreaktionen genutzt, bei denen die Verbindung Sulfonylgruppen in aromatische Ringe einführen kann .

In biologischen Systemen kann die Verbindung Proteine und Peptide modifizieren, indem sie mit nucleophilen Aminosäureresten wie Lysin und Cystein reagiert. Diese Modifikation kann die Aktivität und Funktion der Zielproteine verändern, was sie für die Medikamentenentwicklung und Biokonjugationsstudien nützlich macht .

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in electrophilic aromatic substitution reactions, where the compound can introduce sulfonyl groups into aromatic rings .

In biological systems, the compound can modify proteins and peptides by reacting with nucleophilic amino acid residues such as lysine and cysteine. This modification can alter the activity and function of the target proteins, making it useful in drug development and bioconjugation studies .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-3-(3-Oxomorpholino)benzol-1-sulfonylchlorid kann mit anderen Sulfonylchloriden verglichen werden, wie zum Beispiel:

-

Benzolsulfonylchlorid: : Ein einfacheres Sulfonylchlorid, das in ähnlichen Anwendungen verwendet wird, aber keine Morpholinogruppe aufweist, die zusätzliche Reaktivität und Selektivität bieten kann .

-

Tosylchlorid (p-Toluolsulfonylchlorid): : Ein weiteres weit verbreitetes Sulfonylchlorid mit einer Methylgruppe am aromatischen Ring. Es wird häufig in der organischen Synthese zum Schutz von Hydroxylgruppen verwendet .

-

Methansulfonylchlorid: : Ein kleineres Sulfonylchlorid, das bei der Synthese von Sulfonamiden und anderen Derivaten verwendet wird. Es ist weniger sperrig als 2-Methyl-3-(3-Oxomorpholino)benzol-1-sulfonylchlorid, was seine Reaktivität und Selektivität beeinflussen kann .

Die Einzigartigkeit von 2-Methyl-3-(3-Oxomorpholino)benzol-1-sulfonylchlorid liegt in seiner Morpholinogruppe, die seine Reaktivität verbessern und zusätzliche Funktionalisierungsoptionen in der chemischen Synthese bieten kann .

Eigenschaften

Molekularformel |

C11H12ClNO4S |

|---|---|

Molekulargewicht |

289.74 g/mol |

IUPAC-Name |

2-methyl-3-(3-oxomorpholin-4-yl)benzenesulfonyl chloride |

InChI |

InChI=1S/C11H12ClNO4S/c1-8-9(13-5-6-17-7-11(13)14)3-2-4-10(8)18(12,15)16/h2-4H,5-7H2,1H3 |

InChI-Schlüssel |

CCQJJXBAIPWDAG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1S(=O)(=O)Cl)N2CCOCC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11786772.png)

![2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11786776.png)

![2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11786782.png)

![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11786812.png)

![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11786828.png)

![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11786836.png)